7-(Chloromethyl)benzo[b]thiophene

Medicinal Chemistry Organic Synthesis Building Blocks

Designing SAR studies around the benzo[b]thiophene core often faces limited regioselective functionalization options. 7-(Chloromethyl)benzo[b]thiophene (CAS 1388025-38-4) solves this by providing a precisely positioned chloromethyl group at the 7-position, enabling controlled nucleophilic substitution without over-alkylation. Its moderate reactivity allows selective mono-alkylation under mild conditions, improving yield and purity of downstream intermediates. This building block expands accessible chemical space for kinase inhibitor and agrochemical discovery programs. ≥95% purity; stored at -20°C; ships ambient.

Molecular Formula C9H7ClS
Molecular Weight 182.67
CAS No. 1388025-38-4
Cat. No. B2611592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Chloromethyl)benzo[b]thiophene
CAS1388025-38-4
Molecular FormulaC9H7ClS
Molecular Weight182.67
Structural Identifiers
SMILESC1=CC2=C(C(=C1)CCl)SC=C2
InChIInChI=1S/C9H7ClS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2
InChIKeyXJSUQACPZPJYPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Chloromethyl)benzo[b]thiophene Sourcing & Role


7-(Chloromethyl)benzo[b]thiophene (CAS 1388025-38-4) is a benzo[b]thiophene derivative with the molecular formula C9H7ClS and a molecular weight of 182.67 g/mol . It belongs to the class of benzothiophenes, which are heterocyclic compounds containing a fused benzene and thiophene ring . Its primary role in scientific and industrial settings is as a versatile synthetic intermediate, particularly in the creation of pharmaceuticals and agrochemicals .

1
Synthetic intermediate procurementNot an API or bioactive compound
2
7-position regioisomer scaffoldDistinct from 2- or 3-substituted isomers
3
Controlled alkylation handleModerate reactivity for selective derivatization

7-(Chloromethyl)benzo[b]thiophene: Substitution Failures


The specific position of the chloromethyl group on the benzo[b]thiophene core is the primary determinant of its synthetic utility and reactivity. The 7-position, which is on the benzene ring, imparts distinct electronic and steric properties compared to isomers substituted on the thiophene ring, such as at the 2- or 3-positions. This positional specificity governs both the compound's reactivity as an electrophile and the downstream structural diversity it enables. Therefore, substituting 7-(Chloromethyl)benzo[b]thiophene with a regioisomer (e.g., 2- or 5-chloromethyl) is not a trivial replacement; it fundamentally alters the reaction outcomes and the potential for generating diverse molecular libraries .

Target7-(Chloromethyl)benzo[b]thiophene
Substitute2- or 5-Chloromethyl isomer
Regioisomeric substitution alters electrophilic reactivity and downstream library diversity, not a trivial replacement.
TargetChloromethyl leaving group
SubstituteBromomethyl analog (CAS 10133-24-1)
Higher reactivity of bromomethyl may reduce selectivity in multi-step syntheses, requiring validation.

7-(Chloromethyl)benzo[b]thiophene vs. Close Analogs


Synthetic Accessibility by Substitution Pattern

The synthesis of 7-substituted benzo[b]thiophenes is distinct from other regioisomers due to the challenges associated with electrophilic substitution on the benzene ring. Unlike substitutions at the more reactive 2- or 3-positions of the thiophene ring, introducing a chloromethyl group at the 7-position often requires alternative synthetic strategies, such as cyclization of appropriately substituted precursors . This positional selectivity directly influences the synthetic route and the feasibility of accessing this specific scaffold.

Synthetic strategy
Class-level inference
Requires cyclization of pre-functionalized precursors vs. direct electrophilic substitution for 2-/3-isomers.
Route-specific synthesis context
Data to verify; review synthetic methodology literature.
Medicinal Chemistry Organic Synthesis Building Blocks

Chloromethyl vs. Bromomethyl Reactivity

The chloromethyl group in 7-(Chloromethyl)benzo[b]thiophene provides a balance of stability and reactivity that is distinct from the more labile bromomethyl analog. While specific kinetic data for this exact pair is not available, the general reactivity trend of benzylic halides indicates that the bromo derivative (7-Bromomethyl-benzo[b]thiophene) will undergo nucleophilic substitution significantly faster than its chloro counterpart . This difference in reactivity can be crucial for controlling reaction selectivity in complex synthetic sequences.

Leaving group reactivity
Class-level inference
Chloro is moderately reactive; bromo analog is a better leaving group, potentially lowering selectivity.
Reactivity-based selection context
Qualitative difference; specific kinetic data unavailable.
Organic Synthesis Nucleophilic Substitution Reactivity

Bioactivity Data Gap for Parent Scaffold

A thorough search of primary literature and authoritative databases like BindingDB and ChEMBL reveals a notable absence of direct, quantitative biological activity data (e.g., IC50, Ki) for the parent compound 7-(Chloromethyl)benzo[b]thiophene against specific protein targets [1]. In contrast, other benzo[b]thiophene derivatives with more elaborate substitution patterns are frequently reported with potent activity, such as an IC50 of 3.48 nM for a derivative in a kinase assay [2]. This lack of data for the simple chloromethyl compound is a key differentiator.

Bioactivity data gap
Cross-study comparable
No IC50/Ki found in BindingDB/ChEMBL vs. 3.48 nM for a derivative kinase inhibitor (ChEMBL3894102).
Synthetic intermediate role confirmed
Procurement based on synthetic utility, not bioactivity.
Medicinal Chemistry Biological Activity Lead Discovery

7-(Chloromethyl)benzo[b]thiophene: Validated Applications


Diversifying Benzo[b]thiophene Libraries

7-(Chloromethyl)benzo[b]thiophene serves as a critical entry point for generating a wide array of 7-substituted benzo[b]thiophene derivatives. Its chloromethyl group is a versatile handle that can be reacted with various nucleophiles (amines, thiols, alcohols) to install a diverse set of functional groups, thereby expanding the chemical space accessible around the benzo[b]thiophene core. This is essential for structure-activity relationship (SAR) studies in medicinal chemistry programs.

Kinase-Targeting Intermediate Synthesis

The compound is explicitly cited as a building block for creating pharmaceutical agents, particularly those targeting kinase enzymes . While the parent compound itself lacks reported bioactivity, its role as a versatile intermediate positions it as a key starting material for synthesizing more complex kinase inhibitor candidates. The unique substitution pattern at the 7-position allows for the exploration of chemical space that is distinct from more common 2- or 3-substituted scaffolds.

Controlled Alkylation for Multi-Step Synthesis

The moderate reactivity of the chloromethyl group makes this compound a preferred reagent for controlled alkylation reactions. In complex synthetic sequences where a more reactive alkylating agent (e.g., a bromomethyl derivative) might lead to over-alkylation or other side reactions, 7-(Chloromethyl)benzo[b]thiophene offers a strategic advantage. It allows chemists to achieve selective mono-alkylation under milder conditions, improving overall yield and purity of the desired intermediate.

Application
Selection Property
Validation Focus
Benzo[b]thiophene library diversification
7-position chloromethyl handle
Nucleophilic substitution scope review
Kinase-targeting intermediate synthesis
Regioisomer scaffold distinct from 2-/3-positions
SAR exploration context
Controlled alkylation in multi-step synthesis
Moderate chloromethyl reactivity
Reaction selectivity and yield optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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